5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine
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Overview
Description
5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. . The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloronicotinic acid with thioamides under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities.
Uniqueness
5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClN2S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
5-chloro-2,7-dimethyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6(9)11-8-7(4)10-5(2)12-8/h3H,1-2H3 |
InChI Key |
QJBOZRFANVLDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1N=C(S2)C)Cl |
Origin of Product |
United States |
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